molecular formula C9H14O4 B3019331 2-(4-Prop-2-ynoxybutoxy)acetic acid CAS No. 2408962-99-0

2-(4-Prop-2-ynoxybutoxy)acetic acid

Cat. No.: B3019331
CAS No.: 2408962-99-0
M. Wt: 186.207
InChI Key: MJFLDIQWSUVPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Prop-2-ynoxybutoxy)acetic acid is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of 2-(4-Prop-2-ynoxybutoxy)acetic acid is currently unknown. This compound is structurally similar to acetic acid , which is known to have antimicrobial properties and is used to treat susceptible infections . .

Mode of Action

The exact mode of action of this compound is not well-studied. Given its structural similarity to acetic acid, it may share some of its properties. Acetic acid is known to act as a counterirritant and has antimicrobial properties . The prop-2-ynoxybutoxy group could potentially modify these properties or introduce new ones.

Biochemical Pathways

Acetic acid, a structurally similar compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s possible that this compound could be involved in similar biochemical pathways.

Pharmacokinetics

Pharmacokinetics studies the onset, duration, and intensity of a drug’s effect . For a compound to be bioavailable, it must be absorbed into the bloodstream, distributed to the site of action, metabolized, and eventually excreted. The presence of the prop-2-ynoxybutoxy group could potentially influence these properties.

Result of Action

The molecular and cellular effects of this compound are not well-documented. Given its structural similarity to acetic acid, it may share some of its properties. Acetic acid is known to have antimicrobial properties and is used to treat susceptible infections .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For instance, the acidity or alkalinity of the environment could affect the ionization state of the compound, which in turn could influence its absorption and distribution .

Chemical Reactions Analysis

2-(4-Prop-2-ynoxybutoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-Prop-2-ynoxybutoxy)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties .

Comparison with Similar Compounds

2-(4-Prop-2-ynoxybutoxy)acetic acid can be compared with other similar compounds, such as:

    Acetic acid derivatives: These compounds share a similar acetic acid backbone but differ in their substituents, leading to variations in their chemical properties and applications.

    Prop-2-ynoxy derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications .

Properties

IUPAC Name

2-(4-prop-2-ynoxybutoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-2-5-12-6-3-4-7-13-8-9(10)11/h1H,3-8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFLDIQWSUVPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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